An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates information from closely related benzimidazole derivatives to offer a broader understanding of its expected characteristics and potential applications. The benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document summarizes key physicochemical properties, provides illustrative experimental protocols for its synthesis, and explores the potential biological context, including relevant signaling pathways where benzimidazole derivatives have shown activity.
Core Chemical Properties
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is a brominated derivative of the benzimidazole heterocyclic system. The presence of the bromomethyl group makes it a reactive intermediate, particularly for the synthesis of more complex molecules.[4]
Physicochemical Data
| Property | 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide | 5-Bromo-1-methyl-1H-imidazole (Analog) | 2-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole hydrobromide (Analog)[5] |
| CAS Number | 1357946-12-3[6] | 1003-21-0 | 934570-40-8 |
| Molecular Formula | C₈H₈Br₂N₂[6] | C₄H₅BrN₂ | C₉H₁₀Br₂N₂ |
| Molecular Weight | 291.974 g/mol [6] | Not specified | 305.9971 g/mol |
| Appearance | Solid (predicted) | Solid | Solid |
| Melting Point | Data not available | 40-44 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| LogP | 3.41590[6] | Data not available | Data not available |
| PSA | 28.7[6] | Data not available | Data not available |
Spectroscopic Data (Predicted and Analogous)
Detailed spectroscopic data for 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide are not available. However, based on the analysis of related benzimidazole structures, the following spectral characteristics can be anticipated.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the methylene protons of the bromomethyl group, and a signal for the N-H proton of the imidazole ring. The chemical shifts will be influenced by the hydrobromide salt formation.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzimidazole core and the bromomethyl group.
-
FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=N stretching of the imidazole ring, and C-Br stretching.[7][8]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns typical of benzimidazole derivatives.
Experimental Protocols
While a specific protocol for the synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide was not found, a general and widely used method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[9][10] The following is a representative protocol that can be adapted for the synthesis of the target molecule.
General Synthesis of Benzimidazole Derivatives
This protocol outlines the synthesis of a benzimidazole derivative via the condensation of an o-phenylenediamine with an appropriate aldehyde, followed by oxidative cyclization.[11]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted Aldehyde (e.g., a bromo-substituted benzaldehyde) (1.0-1.2 eq)
-
Catalyst (e.g., Lanthanum Chloride (LaCl₃), Ammonium Chloride (NH₄Cl))[11]
-
Solvent (e.g., Acetonitrile, Ethanol)[11]
-
Base solution (e.g., 10% NaOH) for neutralization
-
Crushed ice
-
Ethyl acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine and the aldehyde in the chosen solvent.
-
Add a catalytic amount of the selected catalyst.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the mixture to room temperature.
-
If an acidic catalyst was used, pour the mixture into a beaker containing crushed ice and neutralize with a base solution until a precipitate forms.[9]
-
Isolate the crude product by filtration.
-
Wash the precipitate with cold water and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
The hydrobromide salt can be prepared by treating the purified benzimidazole with a solution of hydrobromic acid in a suitable solvent.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, with many compounds investigated as anticancer agents.[1][2] They can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling and the disruption of microtubule dynamics.[1][12]
Anticancer Mechanisms of Benzimidazole Derivatives
Several benzimidazole derivatives have been shown to target key signaling pathways implicated in cancer progression.
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[1][12] By blocking these enzymes, they can interfere with signaling cascades that control cell proliferation, survival, and angiogenesis. For example, some derivatives have been shown to inhibit the PI3K/AKT and MAPK signaling pathways, which are frequently hyperactivated in cancer.[1]
-
Cell Cycle Arrest: By inhibiting CDKs, benzimidazole compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cells from dividing.[1][2]
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3][13]
-
Epigenetic Modulation: Emerging research indicates that some benzimidazoles can act as epigenetic modulators, targeting enzymes like histone deacetylases (HDACs), which play a crucial role in gene expression and cancer development.[13]
Safety and Handling
As with any brominated organic compound, 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[14]
Conclusion
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is a valuable building block in the synthesis of more complex benzimidazole derivatives with potential therapeutic applications. While specific experimental data for this compound is limited, the extensive research on the benzimidazole scaffold provides a strong foundation for predicting its chemical behavior and biological potential. The information presented in this guide, compiled from available literature on the target molecule and its analogs, serves as a valuable resource for researchers and drug development professionals working with this important class of heterocyclic compounds. Further experimental investigation is warranted to fully characterize its properties and explore its utility in medicinal chemistry.
References
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- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide | 2402831-30-3 | Benchchem [benchchem.com]
- 5. 2-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole hydrobromide [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. biotech-asia.org [biotech-asia.org]
- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 14. echemi.com [echemi.com]
